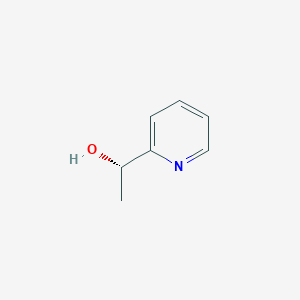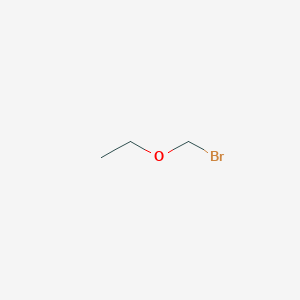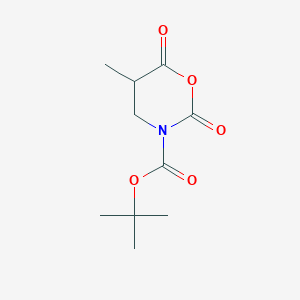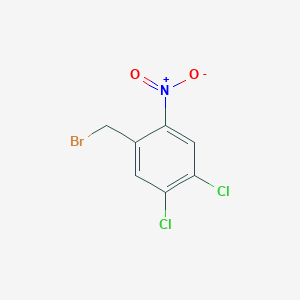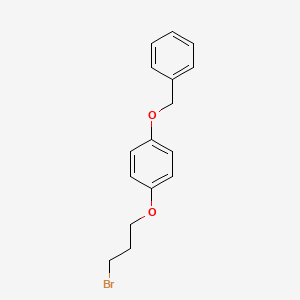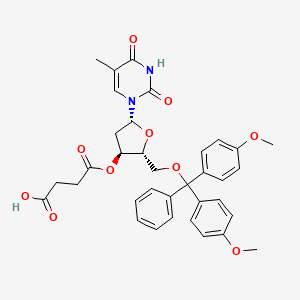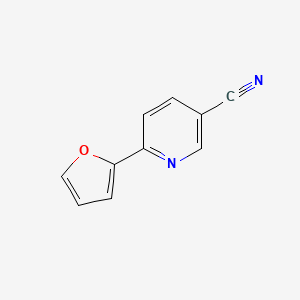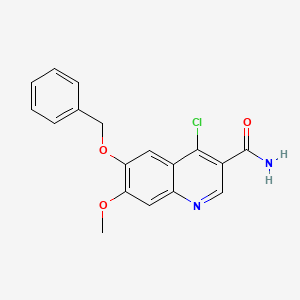
6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. While the specific compound is not directly described in the provided papers, related compounds and their syntheses are discussed, which can provide insights into the potential properties and applications of the compound of interest.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, as seen in the synthesis of a related compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, which was synthesized through five steps including substitution, nitration, reduction, cyclization, and chlorination with a total yield of 29.2% . Another related compound, N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, was obtained from a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . These methods suggest that the synthesis of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide could also involve complex reactions and careful optimization to achieve the desired product.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized using various analytical techniques. For instance, the N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was characterized by 1H and 13C NMR, Fourier transform-infrared, and gas chromatography-mass spectrometry . Additionally, X-ray powder diffraction (XRPD) was used to determine the crystalline structure, revealing an orthorhombic system with specific unit-cell parameters . These techniques are likely applicable to the analysis of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide to determine its molecular structure and crystallinity.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions due to their functional groups. For example, 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound with a similar quinoline core, was used as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography . This indicates that the quinoline moiety can be reactive towards nucleophiles such as alcohols in the presence of a catalyst like pyridine. The chemical reactivity of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide would likely be influenced by its benzyloxy, chloro, and methoxy substituents, which could affect its participation in substitution or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their substitution patterns. The fluorescence derivatization reagent mentioned earlier demonstrates the potential for quinoline derivatives to be used in sensitive detection methods due to their fluorescent properties . The crystalline structure of another derivative, as determined by XRPD, suggests that such compounds can have well-defined solid-state properties, which are important for their formulation and stability . The specific physical and chemical properties of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide would need to be empirically determined, but it is likely to exhibit characteristics similar to those of related compounds, such as solubility in organic solvents, fluorescence, and a defined melting point.
Applications De Recherche Scientifique
Synthesis Techniques
The chemical synthesis of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide and its derivatives involves several steps, including substitution, nitration, reduction, cyclization, and chlorination. One study demonstrated the synthesis of a similar compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, highlighting the complexity and the multiple stages involved in synthesizing such compounds, with a total yield of 29.2% for the synthesis process (Wang et al., 2015).
Chemical Modifications and Derivatives
Compounds similar to 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide are used as intermediates to synthesize various heterocyclic compounds with potential pharmacological activities. For instance, derivatives of visnaginone and khellinone have been used to prepare a range of novel compounds, such as benzodifuranyl triazines, oxadiazepines, and thiazolopyrimidines, which exhibited significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).
Mechanistic Insights and Reactions
The study of the chemical behaviors and reactions involving compounds similar to 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide provides in-depth mechanistic insights. For example, research into the photocyclization of aryl-substituted N-Acyl-α-dehydroalanine derivatives, which are structurally similar, revealed that various substituents can dramatically influence the excited-state cyclization pathway, leading to the formation of different quinolinone and isoquinoline derivatives (Sakurai et al., 2003).
Chemical Structure and Analysis
Structural analysis and characterizations of similar quinoline derivatives provide valuable information about the molecular configurations and potential chemical properties. Techniques like NMR, IR spectroscopy, and X-ray crystallography are commonly used for this purpose. For instance, the structure of certain chloro-substituted quinoline carboxamides was confirmed through these techniques, shedding light on the molecular framework and potential interaction mechanisms of these compounds (Abbasi et al., 2011).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes precautions to be taken while handling the compound and the proper disposal methods.
Orientations Futures
This involves potential applications or further studies that could be conducted based on the known properties and reactivity of the compound.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
4-chloro-7-methoxy-6-phenylmethoxyquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-15-8-14-12(17(19)13(9-21-14)18(20)22)7-16(15)24-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZINKMVJKQPSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CC(=C2Cl)C(=O)N)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457092 |
Source


|
| Record name | 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide | |
CAS RN |
476193-59-6 |
Source


|
| Record name | 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

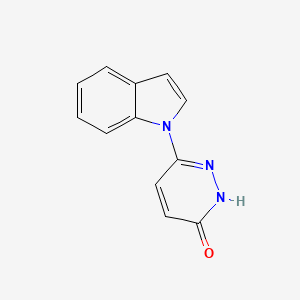
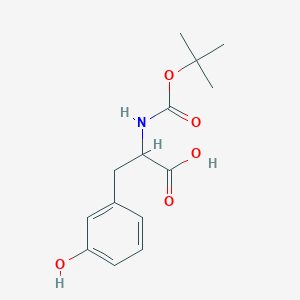
![Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate](/img/structure/B1338372.png)
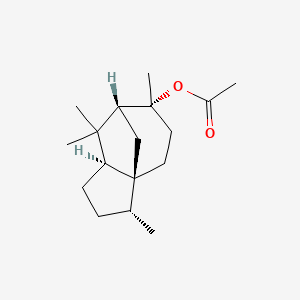
-isoquinoline-2-carbaldehyde](/img/structure/B1338374.png)
